2-(2,2-Difluorovinyl)aniline
Description
Significance of Fluorinated Organic Molecules in Advanced Synthetic Chemistry
The incorporation of fluorine into organic molecules imparts a range of desirable properties. The high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. The replacement of hydrogen with fluorine can also lead to increased lipophilicity, which can improve membrane permeability. These unique attributes have made fluorinated compounds indispensable in the development of new drugs and advanced materials.
Structural Features and Reactivity Context of the Difluorovinyl Aniline (B41778) Moiety in Organic Synthesis
The 2-(2,2-Difluorovinyl)aniline molecule combines two key structural motifs: an aniline ring and a gem-difluorovinyl group. The aniline moiety, an aminobenzene, is a fundamental building block in organic synthesis, known for its nucleophilic character and its ability to undergo a variety of transformations, including diazotization and coupling reactions. The amino group is an ortho-, para-director in electrophilic aromatic substitution reactions.
The gem-difluorovinyl group (-CF=CH₂) is an intriguing functional group that can participate in various chemical transformations. The two fluorine atoms significantly influence the electronic nature of the double bond, making it susceptible to nucleophilic attack. This group can serve as a precursor to other functional groups and can be incorporated into larger molecular frameworks. The reactivity of the difluorovinyl group is a subject of ongoing research, with potential applications in the synthesis of complex fluorinated molecules. nih.gov
The juxtaposition of the amino group at the ortho position to the difluorovinyl substituent in this compound would likely lead to unique reactivity. The proximity of the nucleophilic amine to the electrophilic vinyl group could facilitate intramolecular cyclization reactions, potentially leading to the formation of fluorinated heterocyclic compounds such as indoles or quinolines, which are important scaffolds in medicinal chemistry.
Historical Context and Evolution of Research on this compound and Related Fluorinated Aniline Derivatives
The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported by Alexander Borodin in 1862. nih.gov Significant advancements in fluorination methods occurred throughout the 20th century, including the development of reagents like elemental fluorine and the discovery of reactions such as the Balz-Schiemann reaction for the synthesis of fluoroaromatics. nih.gov
The synthesis of fluorinated anilines has been an area of active research, with various methods developed for their preparation. These include the reduction of fluorinated nitroarenes and nucleophilic aromatic substitution reactions. chemicalbook.comgoogle.com The synthesis of vinylanilines is also well-established, with methods like palladium-catalyzed cross-coupling reactions being commonly employed.
Despite this rich history, a specific historical account of the synthesis or study of this compound is not documented in the available literature. Research on closely related compounds, such as other fluorinated vinylanilines, provides a foundation for potential synthetic strategies. However, the specific challenges associated with the introduction of the 2,2-difluorovinyl group at the ortho position of aniline remain to be explicitly addressed in published research. The synthesis of related structures, such as 5-(2,2-difluorovinyl)-2'-deoxyuridine, has been reported, indicating that methods for creating the difluorovinyl moiety are known. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2N |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
2-(2,2-difluoroethenyl)aniline |
InChI |
InChI=1S/C8H7F2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
InChI Key |
IWUCKTMHWOCKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Difluorovinyl Aniline and Its Derivatives
Transition Metal-Catalyzed Approaches
Transition metal catalysis is a cornerstone for the synthesis of complex organic molecules, including 2-(2,2-difluorovinyl)aniline. Palladium and copper catalysts are particularly prominent in these transformations, enabling efficient and selective bond formations that would be challenging to achieve through other means. These methods often involve cross-coupling reactions or direct C-H functionalization, providing versatile pathways to the target compounds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed in organic synthesis for their ability to facilitate a broad range of cross-coupling reactions. These reactions are instrumental in forming carbon-carbon bonds with high efficiency and functional group tolerance. The general mechanism for these couplings involves an oxidative addition of an organic halide to the palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. mdpi.com This methodology has been successfully applied to the synthesis of β,β-difluorostyrenes, which are precursors to 2-(2,2-difluorovinyl)anilines. orgsyn.org
A notable application involves the coupling of arylboronic acids with 2,2-difluorovinyl tosylate. organic-chemistry.orgnih.gov This tosylate serves as a stable and less toxic alternative to corresponding vinyl halides. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating various functional groups on the arylboronic acid. organic-chemistry.orgnih.gov For instance, the coupling of o-iodoaniline with a 2,2-difluorovinylboron species can be achieved using a palladium catalyst to furnish the desired this compound derivatives. orgsyn.org The use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is crucial for the reaction's success. nih.gov
Detailed research has shown that the choice of ligand and reaction conditions can significantly influence the outcome. For example, electron-rich ferrocenyl-based palladacycle precatalysts have been found to be effective for the Suzuki-Miyaura coupling of vinyl tosylates. nih.gov The reaction typically involves a base, such as a fluoride (B91410) salt, which plays a role in the transmetalation step of the catalytic cycle. orgsyn.org
Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with 2,2-Difluorovinyl Tosylate
| Aryl Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(0) catalyst | Good |
| 4-Methylphenylboronic acid | Pd(0) catalyst | Good |
| 4-Methoxyphenylboronic acid | Pd(0) catalyst | Good |
| 4-Chlorophenylboronic acid | Pd(0) catalyst | Good |
Data sourced from studies on the direct vinylation and difluorovinylation of arylboronic acids. organic-chemistry.orgnih.gov
An alternative and highly selective method for the synthesis of disubstituted difluoroalkenes involves the use of 2,2-difluorovinylboron compounds that are converted to organocopper intermediates prior to palladium-catalyzed coupling. orgsyn.org This one-pot sequence allows for the introduction of two different carbon substituents onto the difluorovinylidene unit. orgsyn.org
The process begins with the generation of a dialkyl(2,2-difluorovinyl)borane. Direct palladium-catalyzed coupling of this intermediate with an aryl iodide can lead to the undesired coupling of the alkyl groups from the boron atom. To circumvent this, a vinyl-selective transmetalation from boron to copper(I) is performed by adding cuprous iodide (CuI). orgsyn.orgorgsyn.org The resulting 2,2-difluorovinylcopper species then undergoes a palladium-catalyzed cross-coupling reaction with an aryl iodide, such as o-iodoaniline, to produce the corresponding β,β-difluorostyrene derivative with high selectivity. orgsyn.orgorgsyn.org This method is advantageous as it avoids the formation of byproducts from the coupling of the alkyl groups on the borane. orgsyn.org
Table 2: Synthesis of Disubstituted 1,1-Difluoro-1-alkenes via Organocopper Intermediates
| R1 in R1₂B-CF=CH₂ | R2 in R2-I | Catalyst System | Yield (%) |
|---|---|---|---|
| n-Butyl | Phenyl | CuI, Pd Catalyst | Excellent |
| n-Butyl | 2-Thienyl | CuI, Pd Catalyst | Excellent |
| n-Butyl | Benzyl | CuI, Pd Catalyst | Excellent |
| n-Butyl | 1-Hexenyl | CuI, Pd Catalyst | Excellent |
Data represents the general success of the coupling reaction for various substrates. orgsyn.org
A more direct approach to gem-difluoro olefins involves the palladium-catalyzed C-H functionalization of arenes and heterocycles, followed by a β-fluoride elimination. nih.govd-nb.info This strategy avoids the pre-functionalization of the aromatic partner, offering a more atom-economical route.
In this method, a fluorinated diazoalkane serves as the source of the difluorovinyl group. nih.govd-nb.info The reaction of an electron-rich aromatic compound, such as an indole (B1671886) or an aniline (B41778) derivative, with a trifluoromethyl-substituted diazoalkane in the presence of a palladium(II) catalyst leads to a C-H functionalization event. d-nb.inforesearchgate.net This is followed by a crucial β-fluoride elimination step from the resulting intermediate to form the gem-difluoro olefin. nih.govd-nb.info The choice of ligand is critical for the efficiency and selectivity of this transformation. researchgate.net Mechanistic studies have highlighted the importance of the β-fluoride elimination pathway in these reactions. d-nb.info
This method represents a novel concept for the direct transfer of a 1-aryl-(2,2-difluorovinyl) group and has been successfully applied to the synthesis of various gem-difluoro olefins under mild conditions. nih.govd-nb.info
Table 3: Palladium-Catalyzed C-H Functionalization/β-Fluoride Elimination
| Arene/Heterocycle | Diazoalkane Source | Catalyst System | Product |
|---|---|---|---|
| 1,2-Dimethylindole | Phenyl(trifluoromethyl)diazomethane | Pd(OAc)₂ / dppbe | gem-Difluoro olefin |
| 1,3,5-Trimethoxybenzene | Phenyl trifluoro diazoethane | Pd(OAc)₂ / rac-BINAP | gem-Difluoro olefin |
dppbe = 1,2-bis(diphenylphosphino)benzene. Data based on reported synthetic methods. d-nb.inforesearchgate.net
Copper-Catalyzed Functionalization
Copper catalysis has emerged as a cost-effective and less toxic alternative to palladium for certain organic transformations. nih.gov Copper catalysts can facilitate C-H functionalization reactions, offering direct routes to complex molecules from simple starting materials. nih.gov
A practical approach for introducing a gem-difluoro olefin group onto electron-rich aniline derivatives utilizes a copper(I) iodide (CuI) catalyst. acs.org This method involves a direct C-H functionalization of the aniline, followed by a hydrogen fluoride (HF) elimination step. acs.org
The reaction proceeds in good yield and is notable for the dual role of the aniline derivative, which acts as both the substrate and a basic promoter for the HF elimination step. acs.org This process provides a straightforward and economical route to gem-difluoro olefins from readily available anilines. The reaction is believed to proceed through a copper-mediated C-H activation, followed by the crucial elimination of HF to form the double bond. acs.org This method showcases the potential of copper catalysis in C-F bond formation and C-H activation chemistry.
Copper Carbene Complex Intermediates in Difluorovinylation
Copper-carbene complexes are versatile intermediates in a variety of organic transformations. sigmaaldrich.combeilstein-journals.org These complexes, often featuring N-heterocyclic carbene (NHC) ligands, have demonstrated utility in carbene transfer reactions. sigmaaldrich.com The electronic and steric properties of NHC ligands are highly tunable, allowing for the design of copper complexes with specific catalytic activities. sigmaaldrich.com Dicopper(I)-bis(N-heterocyclic)carbene complexes have also been synthesized and studied for their structural and photophysical properties. rsc.org
In the context of difluorovinylation, copper-catalyzed reactions can be employed for the formation of C-N bonds. For instance, a copper(II) complex with a tridentate NNN-donor Schiff base ligand has been shown to catalyze the reaction between anilines and diazo compounds, leading to the formation of new C-N bonds with moderate to good yields under mild conditions. mdpi.com This type of transformation, involving the insertion of a carbene into an N-H bond, provides a potential route to difluorovinyl-substituted anilines if an appropriate difluorovinyl-containing diazo precursor is used.
Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of complex heterocyclic structures. For example, the reaction of anilines with cyclobutanone (B123998) oxime, catalyzed by copper(II) trifluoroacetate, yields spirotetrahydroquinoline derivatives through a proposed mechanism involving imine and enamine intermediates. beilstein-journals.org While not a direct difluorovinylation, this demonstrates the capability of copper catalysts to facilitate complex cyclizations involving anilines.
Rhodium-Catalyzed Transformations
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including fluorinated compounds. Various rhodium-catalyzed reactions have been successfully applied to the synthesis of this compound derivatives.
Hydroarylation of α,α-Difluoromethylene Alkynes
An important method for the synthesis of difluorinated 2-alkenyl aniline derivatives is the rhodium(III)-catalyzed hydroarylation of α,α-difluoromethylene alkynes. nih.govrsc.org This reaction proceeds with N-pivaloxyl aroylamides through a sequence of C-H activation and aryl migration, affording the desired products in high yields and with excellent regioselectivity. nih.gov The reaction is notable for the unique effects of the fluorine atoms, which influence the reaction pathway. nih.govresearchgate.net The proposed mechanism involves the formation of a seven-membered rhodacycle intermediate after the regioselective insertion of the rhodium-carbon bond into the alkyne. rsc.org
Chelation-Assisted C-H Activation and α-Fluoroalkenylation of N-Nitrosoanilines
Rhodium(III)-catalyzed α-fluoroalkenylation of N-nitrosoanilines with 2,2-difluorovinyl tosylates provides a route to monofluoroalkenes. rsc.orgnih.gov This transformation occurs via a chelation-assisted C-H activation, followed by olefin insertion and β-F elimination. rsc.org The reaction is highly efficient for a broad range of substrates under mild, redox-neutral conditions and produces monofluoroalkenes with high Z-selectivity. rsc.orgnih.gov The nitroso group acts as a directing group, facilitating the ortho-C-H activation. nih.gov
Catalytic Annulation Reactions for Fluorinated Heterocycles
Rhodium catalysts are effective in annulation reactions to form fluorinated heterocycles. For example, a rhodium(III)-catalyzed redox-neutral [4+1] annulation of N-phenoxy amides with α,α-difluoromethylene alkynes yields Z-configured monofluoroalkenyl dihydrobenzo[d]isoxazoles. researchgate.net Another example is the rhodium-catalyzed synthesis of 2-methylquinolines from the cyclization of vinylene carbonate with aniline derivatives. researchgate.net Furthermore, rhodium(III)-catalyzed C-H activation and annulation of free anilines with vinylene carbonate can produce various heterocyclic structures. researchgate.net These methods highlight the versatility of rhodium catalysis in constructing complex fluorinated ring systems from aniline-based starting materials.
Asymmetric Hydroamination of Gem-Difluoroallenes with Anilines
A highly atom-efficient method to access enantioenriched gem-difluoroallylic amines is the rhodium-catalyzed asymmetric hydroamination of gem-difluoroallenes with anilines. rsc.orgresearchgate.netresearchgate.net This protocol, utilizing a rhodium catalyst with a chiral Josiphos ligand, operates under mild conditions and provides excellent branched selectivity (>99:1) for a variety of primary and secondary anilines. rsc.orgresearchgate.net Mechanistic studies suggest the formation of a gem-difluoro π-allyl rhodium intermediate through a hydrometallation pathway, which then undergoes nucleophilic attack by the aniline. rsc.orgresearchgate.net
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a cost-effective and efficient alternative for the synthesis of fluorinated organic compounds. Nickel-catalyzed cross-coupling reactions have been developed for the formation of C-C and C-N bonds, providing pathways to this compound and its derivatives.
One notable example is the nickel-catalyzed Suzuki-Miyaura type cross-coupling of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. rsc.org This reaction proceeds with high stereoselectivity to afford Z-fluorostyrene derivatives in good to high yields. rsc.org The use of NiCl2(PCy3)2 as the catalyst and K3PO4 as the base is crucial for the success of this transformation. rsc.org
Furthermore, nickel catalysts have been employed in the synthesis of gem-difluoroenol ethers through the cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids or arylmagnesium/alkylzinc reagents. nih.gov These reactions, catalyzed by Ni(COD)2 and dppf, exhibit high regioselectivity for the activation of the C(vinyl)-O(benzoate) bond. nih.gov
Nickel-catalyzed reductive cross-coupling reactions have also been reported. For instance, the coupling of unactivated alkyl bromides with gem-difluoroalkenes can generate α-benzyl fluoroalkenes. nih.gov Additionally, nickel-catalyzed C-N cross-coupling reactions of (hetero)aryl (pseudo)halides with NH substrates represent an emerging strategy for the synthesis of (hetero)anilines. researchgate.net These methods demonstrate the potential of nickel catalysis in the synthesis of complex molecules containing the this compound scaffold.
Regioselective C(vinyl)–O(benzoate) Bond Activation of 2,2-Difluorovinyl Benzoates
A notable advancement in the synthesis of gem-difluoroalkenes involves the nickel-catalyzed cross-coupling of 2,2-difluorovinyl benzoates (BzO-DFs). nih.govnih.gov This method is distinguished by its high regioselectivity, specifically activating the C(vinyl)–O(benzoate) bond. nih.govnih.gov The process allows for the coupling of BzO-DFs with various nucleophiles, including arylboronic acids, arylmagnesium bromides, and alkylzinc bromides. nih.govnih.gov
The synthesis of the 2,2-difluorovinyl benzoate (B1203000) precursors is achieved through a zinc-mediated reaction between 2-bromo-2,2-difluoroacetates or bromodifluoroketones and acyl chlorides. nih.govnih.gov This approach is compatible with a range of sensitive functional groups. nih.govnih.gov The subsequent Ni-catalyzed coupling, utilizing a catalyst system such as Ni(COD)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf), proceeds to yield gem-difluoroenol ethers and gem-difluoroalkenes. nih.govnih.gov Mechanistic studies, including DFT calculations, suggest a mechanism that begins with the oxidative addition of the BzO-DF to the Ni(0) complex. nih.govnih.gov This methodology's tolerance for diverse functional groups makes it suitable for the late-stage functionalization of complex bioactive molecules. nih.govnih.gov
Table 1: Nickel-Catalyzed Cross-Coupling of 2,2-Difluorovinyl Benzoates
| Entry | BzO-DF Substrate | Coupling Partner | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl-substituted BzO-DF | 4-Methoxyphenylboronic acid | gem-Difluoroenol ether | Good |
| 2 | Alkyl-substituted BzO-DF | Phenylmagnesium bromide | gem-Difluoroalkene | Good |
| 3 | Functionalized BzO-DF | Alkylzinc bromide | gem-Difluoroalkene | Good |
This table is a representative summary based on the described methodology. nih.govnih.gov
Cobalt-Catalyzed Selective Functionalization of Aniline Derivatives
Cobalt-catalyzed reactions have emerged as a powerful tool for the selective functionalization of aniline derivatives, offering an operationally simple and cost-effective approach using an earth-abundant metal. nih.govnih.gov These methods enable the synthesis of a wide array of fluoroalkylated anilines under mild conditions with good functional group tolerance. nih.govnih.gov
One such strategy involves the cobalt-catalyzed site-selective functionalization of anilines with hexafluoroisopropanol, leading to valuable fluoroalkylated aniline building blocks. nih.govnih.gov Another approach describes a cobalt-catalyzed C-H activation and [3+2] annulation of aniline derivatives with acrylates to produce 2-acylindolines with high regioselectivity. researchgate.net While not directly producing this compound, these methods highlight the utility of cobalt catalysis in modifying aniline scaffolds, which could be adapted for the desired synthesis. For instance, a bipyridyl metal-organic framework supported cobalt catalyst has been shown to be effective for the N-alkylation of anilines. rsc.org
Table 2: Cobalt-Catalyzed Functionalization of Aniline Derivatives
| Entry | Aniline Derivative | Reagent | Catalyst System | Product Type |
|---|---|---|---|---|
| 1 | Substituted Aniline | Hexafluoroisopropanol | Cobalt Catalyst | Fluoroalkylated Aniline |
| 2 | Aniline Derivative | Acrylate | Co(OAc)₂·4H₂O / Salox Ligand | 2-Acylindoline |
| 3 | Aniline | Benzyl Alcohol | UiO-67 supported Cobalt | N-Alkylated Aniline |
This table illustrates the types of transformations possible with cobalt catalysis on aniline derivatives. nih.govnih.govresearchgate.netrsc.org
Metal-Free and Other Methodologies
Friedel-Crafts Reactions Utilizing 2,2-Difluorovinyl Arylsulfonates
The Friedel-Crafts reaction provides a classic method for forming carbon-carbon bonds on aromatic rings. iitk.ac.inlibretexts.orgijpcbs.com In the context of synthesizing fluorinated compounds, a method has been developed for the synthesis of difluoromethylated carbinols from electron-rich arenes, such as anilines, using 2,2-difluorovinyl arylsulfonates. researchgate.netacs.org This reaction, promoted by hexafluoroisopropanol (HFIP), proceeds under mild conditions and offers a straightforward route to access diverse difluoromethylated carbinols in good to excellent yields. researchgate.netacs.org The 2,2-difluorovinyl arylsulfonate acts as a precursor, generating difluoroacetaldehyde (B14019234) in situ. researchgate.net While the direct product is a carbinol, this intermediate could potentially be converted to the desired vinyl aniline through subsequent chemical transformations.
Reactions Involving Gem-Difluoroallene (DFA) as a Precursor
Gem-difluoroallene (DFA) has been identified as a versatile precursor for synthesizing a variety of fluorinated molecules. rsc.orgrsc.org Its unique reactivity allows for diverse synthetic transformations. rsc.orgrsc.org One strategy involves the γ-selective nucleophilic addition of anilines to DFA, which can lead to the formation of gem-difluoroallylic amines with high efficiency. rsc.org Anilines with a range of electronic properties, from electron-donating to halogen-substituted, have been shown to react effectively. rsc.org
Furthermore, a rhodium-catalyzed enantioselective hydroamination of gem-difluoroallenes with anilines has been established. researchgate.net This atom-efficient process yields enantioenriched gem-difluoroallylic amines with excellent branched selectivity. researchgate.net Mechanistic investigations point to the formation of a gem-difluoro π-allyl rhodium intermediate via a hydrometalation pathway, which is then subjected to nucleophilic attack by the amine. researchgate.net
Zinc-Mediated Preparations of 2,2-Difluorovinyl Benzoates
As a precursor step to the nickel-catalyzed cross-coupling reactions mentioned earlier, the zinc-mediated preparation of 2,2-difluorovinyl benzoates is a crucial methodology. nih.govnih.gov This process involves the treatment of 2-bromo-2,2-difluoroacetates or bromodifluoroketones with metallic zinc in the presence of an acyl chloride. nih.govnih.gov The reaction is typically carried out in a solvent mixture such as dioxane/acetonitrile (B52724). nih.gov This method is effective for a variety of substituted aroyl chlorides, affording the corresponding benzoates in moderate to excellent yields. nih.gov The utility of zinc in organic synthesis is well-established, with applications in generating organozinc reagents for various transformations, including carbonyl alkylative aminations and carboxylations. organic-chemistry.orgmdpi.comrsc.org
Table 3: Zinc-Mediated Synthesis of 2,2-Difluorovinyl Benzoates
| Entry | Bromo-difluoro Starting Material | Acyl Chloride | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-bromo-2,2-difluoroacetate | Benzoyl chloride | Dioxane/MeCN | 2,2-difluorovinyl benzoate | 77 |
| 2 | 2-bromo-2,2-difluoroacetate | 4-Methoxybenzoyl chloride | Dioxane/MeCN | 4-Methoxy-substituted benzoate | 45-82 |
| 3 | Bromodifluoroketone | 4-(Trifluoromethyl)benzoyl chloride | MeCN | Aryl-substituted BzO-DF | 64-92 |
Data derived from a study on the synthesis and scope of BzO-DFs. nih.gov
Strategies Employing Aryne Intermediates for Fluorinated Aniline Synthesis
Arynes are highly reactive intermediates that have found widespread application in the synthesis of functionalized aromatic compounds. rsc.orgresearchgate.netwikipedia.org The generation of arynes, often from ortho-iodoaryl triflates or anthranilic acid derivatives, allows for subsequent trapping with various nucleophiles and reaction partners. rsc.orgresearchgate.netwikipedia.orgacs.org This reactivity has been harnessed for the synthesis of fluorinated molecules. rsc.orgresearchgate.net
While direct synthesis of this compound via an aryne intermediate is not explicitly detailed in the provided context, the general strategies are relevant. For instance, the generation of a 3-aminobenzyne precursor has been achieved, enabling access to diverse aniline derivatives. bohrium.com The regioselectivity of aryne reactions can be influenced by substituents, including fluorine atoms. bohrium.com Multicomponent reactions involving arynes are particularly powerful for the rapid construction of polysubstituted arenes. wikipedia.org These principles suggest the potential for designing a synthetic route to the target molecule by generating an appropriately substituted aryne and trapping it with a difluorovinyl-containing species or by functionalizing an aniline-derived aryne.
Base-Promoted Synthesis of N-(Difluoropropenyl)amides/Amines
A transition-metal-free method has been developed for the efficient synthesis of N-(difluoropropenyl)amides and N-(difluoropropenyl)amines. thieme-connect.comthieme-connect.com This approach relies on a base-promoted reaction where 3-bromo-3,3-difluoroprop-1-ene (B1268304) serves as the key reagent, reacting with N-arylacrylamides or N-methylanilines. thieme-connect.comthieme-connect.com The reaction proceeds via the elimination of a hydrogen bromide (HBr) molecule to yield the desired products. thieme-connect.comthieme-connect.com
The universality of this reaction was explored by testing various N-arylacrylamides. thieme-connect.com Research findings indicate that the reaction's success is influenced by the electronic properties and the position of substituents on the N-arylacrylamide substrate. thieme-connect.com For instance, substrates with electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) on the phenyl ring were successfully converted into the corresponding N-(difluoropropenyl)amides. thieme-connect.com The reaction conditions typically involve heating the N-arylacrylamide and 3-bromo-3,3-difluoroprop-1-ene with a base such as potassium tert-butoxide (t-BuOK) in a solvent like acetonitrile (MeCN) at 100 °C for 8 hours. thieme-connect.com
The synthesis was also effective for N-methylaniline derivatives. thieme-connect.com Various substituted N-methylanilines, including those with methoxy (B1213986) or nitro groups, were reacted under similar base-promoted conditions to produce N-(3,3-difluoroprop-2-en-1-yl)-N-methylanilines in moderate yields. thieme-connect.com The study noted that substituents at the meta-position, such as methoxy or nitro groups, led to decreased yields for the corresponding products. thieme-connect.com Nevertheless, even polysubstituted aniline substrates reacted smoothly. thieme-connect.com
This methodology presents a straightforward and efficient alternative to transition-metal-catalyzed processes for synthesizing these important fluorinated compounds. thieme-connect.comthieme-connect.com
Table 1: Base-Promoted Synthesis of N-(Difluoropropenyl)amides from N-Arylacrylamides thieme-connect.comthieme-connect.com
Reaction Conditions: N-arylacrylamide (1.0 mmol), 3-bromo-3,3-difluoropropene (2.0 mmol), t-BuOK (2.0 mmol), MeCN (2.0 mL), 100 °C, 8 h.
| Substrate (N-arylacrylamide) | Product | Yield (%) |
| N-(4-methoxyphenyl)acrylamide | N-(3,3-Difluoroprop-2-en-1-yl)-N-(4-methoxyphenyl)acrylamide | 55 |
| N-(p-tolyl)acrylamide | N-(3,3-Difluoroprop-2-en-1-yl)-N-(p-tolyl)acrylamide | 51 |
| N-phenylacrylamide | N-(3,3-Difluoroprop-2-en-1-yl)-N-phenylacrylamide | 46 |
| N-(4-fluorophenyl)acrylamide | N-(4-fluorophenyl)-N-(3,3-difluoroprop-2-en-1-yl)acrylamide | 45 |
| N-(4-chlorophenyl)acrylamide | N-(4-chlorophenyl)-N-(3,3-difluoroprop-2-en-1-yl)acrylamide | 43 |
| N-(4-bromophenyl)acrylamide | N-(4-bromophenyl)-N-(3,3-difluoroprop-2-en-1-yl)acrylamide | 42 |
Table 2: Base-Promoted Synthesis of N-(Difluoropropenyl)amines from N-Methylanilines thieme-connect.com
Reaction Conditions: N-methylaniline derivative (1.0 mmol), 3-bromo-3,3-difluoropropene (2.0 mmol), t-BuOK (2.0 mmol), MeCN (2.0 mL), 100 °C, 8 h.
| Substrate (N-methylaniline derivative) | Product | Yield (%) |
| N-methyl-4-methoxyaniline | N-(3,3-Difluoroprop-2-en-1-yl)-4-methoxy-N-methylaniline | 65 |
| N-methyl-p-toluidine | N-(3,3-Difluoroprop-2-en-1-yl)-N,4-dimethylaniline | 61 |
| N-methylaniline | N-(3,3-Difluoroprop-2-en-1-yl)-N-methylaniline | 55 |
| N-methyl-4-fluoroaniline | N-(3,3-Difluoroprop-2-en-1-yl)-4-fluoro-N-methylaniline | 53 |
| N-methyl-3-methoxyaniline | N-(3,3-Difluoroprop-2-en-1-yl)-3-methoxy-N-methylaniline | 41 |
| N-methyl-3-nitroaniline | N-(3,3-Difluoroprop-2-en-1-yl)-N-methyl-3-nitroaniline | 35 |
| N,2,4,6-tetramethylaniline | N-(3,3-Difluoroprop-2-en-1-yl)-N,2,4,6-tetramethylaniline | 51 |
Mechanistic Insights into Reactions Involving 2 2,2 Difluorovinyl Aniline
Investigation of Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with high efficiency and selectivity. In the context of reactions involving 2-(2,2-difluorovinyl)aniline and related gem-difluoroalkenes, understanding the complete catalytic cycle is paramount. These cycles typically involve a sequence of fundamental organometallic steps, including oxidative addition, reductive elimination, and the formation of key intermediates like metal carbenes.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions. nih.gov Oxidative addition involves the insertion of a low-valent metal center into a substrate, increasing the metal's oxidation state and coordination number. libretexts.org Conversely, reductive elimination is the reverse process, where two ligands are eliminated from a high-valent metal center to form a new bond, reducing the metal's oxidation state. libretexts.org
In processes involving derivatives of this compound, these steps are crucial for bond formation and catalyst regeneration. For instance, in nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates, the catalytic cycle is initiated by the oxidative addition of the Ni(0) complex to the C(vinyl)–O bond of the benzoate (B1203000). polyu.edu.hk This is followed by steps such as transmetalation and subsequent reductive elimination to yield the final product and regenerate the active Ni(0) catalyst. polyu.edu.hk Similarly, palladium-catalyzed reactions often commence with the oxidative addition of a Pd(0) species into a carbon-halogen or carbon-oxygen bond. frontiersin.orgnih.gov The cycle proceeds through intermediates that ultimately undergo reductive elimination to form the desired product and regenerate the Pd(0) catalyst. frontiersin.orgnih.gov
Role of Metal Carbene Complexes
Metal carbene complexes, compounds featuring a metal-carbon double bond, are key intermediates in a variety of catalytic transformations, including olefin metathesis and cyclopropanation. wikipedia.orgilpi.com They are broadly classified as Fischer carbenes, which are electrophilic at the carbene carbon, and Schrock carbenes, which are nucleophilic at the carbene carbon. wikipedia.orglibretexts.org
In reactions involving fluorinated compounds related to this compound, metal carbenes can be generated from precursors like fluorinated diazoalkanes. For example, the palladium-catalyzed reaction of fluorinated diazoalkanes with indoles is proposed to proceed through a palladium carbene intermediate. d-nb.infonih.gov This intermediate can then undergo further reactions, such as C-H functionalization. nih.gov The formation of these carbene complexes is often the rate-determining step and is crucial for the subsequent bond-forming events. libretexts.org
Recent research has also explored the chemistry of carbene radicals, which exhibit nucleophilic radical-type reactivity. nih.gov Cobalt complexes, in particular, have been shown to generate carbene radical species that participate in catalytic carbene transfer reactions through single-electron stepwise radical pathways. nih.gov The electronic properties of the metal and the carbene ligand dictate the reactivity and the subsequent reaction pathway. libretexts.orgnih.gov
Key Elementary Steps and Transformations
Beyond the overarching catalytic cycle, a closer examination of the individual elementary steps provides deeper mechanistic understanding. For reactions involving this compound, crucial transformations include the activation of typically inert C-H bonds, the insertion of olefinic moieties, and the characteristic elimination of fluoride (B91410).
Carbon-Hydrogen Bond Activation Mechanisms (e.g., Concerted Metalation–Deprotonation, Chelation Assistance)
Carbon-hydrogen (C-H) bond activation is a powerful strategy that allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. mt.com This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. nih.gov Two common mechanisms for C-H activation are concerted metalation-deprotonation (CMD) and chelation assistance.
In many transition metal-catalyzed reactions, a directing group on the substrate coordinates to the metal center, positioning it in close proximity to a specific C-H bond. sigmaaldrich.com This geometric constraint facilitates the cleavage of the C-H bond. For aniline (B41778) derivatives, the amino group or a derivative thereof can act as a directing group. For example, in Rh(I)-catalyzed reactions of N-arylphosphanamines (derived from anilines), the trivalent phosphorus atom acts as a traceless directing group, facilitating the ortho-C(sp²)-H bond activation. nih.govsemanticscholar.org Mechanistic studies, including deuterium (B1214612) labeling experiments, have provided evidence for C-H activation proceeding through an oxidative addition pathway to form a metal-hydride intermediate. semanticscholar.org
Chelation-assisted C-H activation is a key step in the Rh(III)-catalyzed α-fluoroalkenylation of N-nitrosoanilines with 2,2-difluorovinyl tosylates. snnu.edu.cn The nitroso group acts as an efficient directing group, leading to a reactive metallacyclic intermediate that undergoes subsequent functionalization. snnu.edu.cn
Olefin Insertion Processes
Following C-H activation and the formation of a metal-carbon bond, the next step often involves the insertion of an olefin into this bond. rsc.org In the context of reactions with this compound derivatives, the gem-difluoroalkene moiety itself can participate as the olefin.
In the Rh(III)-catalyzed coupling of N-nitrosoanilines with 2,2-difluorovinyl tosylates, after the chelation-assisted C-H activation forms a rhodacycle intermediate, the 2,2-difluorovinyl tosylate coordinates to the rhodium center. snnu.edu.cn This is followed by the migratory insertion of the aryl group into the olefin. snnu.edu.cn This insertion step is regioselective and is a critical part of the C-C bond-forming process. snnu.edu.cn Similarly, in palladium-catalyzed reactions, olefin insertion into a Pd-C bond is a common mechanistic step that extends the carbon chain and sets the stage for subsequent cyclization or elimination steps. nih.gov
β-Fluoride Elimination Mechanisms
A characteristic and often pivotal step in reactions of gem-difluoroalkenes is β-fluoride elimination. nih.govnih.gov This process involves the elimination of a fluorine atom from a carbon atom that is beta to a metal center, leading to the formation of a new double bond. nih.gov
This elimination is a key step in the synthesis of monofluoroalkenes from gem-difluoroalkenes. snnu.edu.cn In the Rh(III)-catalyzed reaction of N-nitrosoanilines, the intermediate formed after olefin insertion undergoes a selective β-F elimination to yield the monofluorinated alkene product and a Rh(III) fluoride species. snnu.edu.cn This elimination often proceeds via a syn-coplanar transition state. snnu.edu.cn The presence of a base can facilitate this step by abstracting the fluoride anion and promoting the regeneration of the active catalyst. snnu.edu.cn
Similarly, in palladium-catalyzed C-H functionalization reactions using fluorinated diazoalkanes, a β-fluoride elimination from a palladium intermediate is the key transformation that generates the desired gem-difluoro olefin product. d-nb.infonih.gov Mechanistic studies have highlighted the importance of this step in driving the reaction towards the desired product. d-nb.infonih.govresearchgate.net The unique reactivity of the gem-difluorovinyl group, particularly its propensity to undergo β-fluoride elimination, is a defining feature of its chemistry. beilstein-journals.org
Nucleophilic Addition Pathways to Difluorovinyl Systems
The gem-difluoroalkene unit is a key functional group that significantly influences the reactivity of molecules like this compound. The two strongly electron-withdrawing fluorine atoms create a polarized double bond, rendering the difluorinated carbon atom electrophilic and highly susceptible to attack by nucleophiles. nih.govnih.gov This intrinsic electrophilicity directs the regioselectivity of nucleophilic additions, which typically occur at the difluorinated carbon. nih.gov
Nucleophilic addition reactions to these systems are fundamental, creating a new carbon center with two additional single bonds. wikipedia.org The process involves the attack of a nucleophile on the electrophilic carbon of the polarized C=C bond, breaking the π-bond and forming an intermediate. collegedunia.com In the context of gem-difluorovinyl systems, this addition generates a β-fluoroanionic intermediate. nih.gov
A significant challenge in these reactions is the fate of the resulting anionic intermediate (Structure 5 in Scheme 1). This species is often unstable and can readily undergo β-fluoride elimination to yield a monofluorovinyl product (Structure 6 ), representing a net C-F functionalization rather than a simple addition. nih.gov
Scheme 1: General Nucleophilic Addition and Subsequent β-Fluoride Elimination

Scheme 1. Nucleophilic addition to a gem-difluoroalkene (1) by a nucleophile (Nu-) forms a β-fluoroanionic intermediate (5), which can undergo β-fluoride elimination to yield a monofluorovinyl product (6). nih.gov
To achieve fluorine-retentive functionalization, strategies have been developed to circumvent the formation of this discrete, unstable anion. One successful approach involves a concerted mechanism where the nucleophilic addition and a protonation step occur simultaneously. This avoids the formation of the intermediate anion that leads to fluoride elimination. nih.gov Another strategy involves intramolecular trapping of the anionic intermediate by a suitably positioned electrophile within the substrate molecule. nih.gov
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated compound, is a relevant pathway for difluorovinyl systems, which act as effective Michael acceptors. researchgate.net Theoretical calculations have been used to elucidate the high stereoselectivity observed in such Michael additions involving gem-difluorovinyl acceptors. researchgate.net
Dual Role of Aniline Derivatives in Reaction Mechanisms
The aniline moiety plays a multifaceted role in the reactions of this compound, acting as both a nucleophile and a director of reactivity on the aromatic ring. The nitrogen atom's lone pair of electrons is central to this duality. chemguide.co.uk
Firstly, the lone pair confers basicity and nucleophilicity to the molecule. chemguide.co.uk In many reactions, the aniline nitrogen acts as a nucleophile, attacking electrophilic centers. chemguide.co.ukmdpi.com For instance, anilines can attack activated vinyl groups to initiate addition or condensation sequences. mdpi.com
Secondly, the amino group strongly influences the reactivity of the benzene (B151609) ring. It is a powerful electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho and para positions. allen.in However, this activating nature can be modulated. In acidic media, the amino group becomes protonated to form the anilinium ion (-NH₃⁺). This protonated group is electron-withdrawing and directs incoming electrophiles to the meta position. allen.in This dual directing nature is evident in nitration reactions, where a mixture of para and meta products can be formed due to the equilibrium between the free amine and its protonated form in the acidic reaction medium. allen.in
In the context of transition metal-catalyzed C-H functionalization, aniline derivatives exhibit complex roles. They can direct the catalyst to specific positions, and the nitrogen atom can be directly involved in the catalytic cycle. For example, in certain ruthenium-catalyzed alkylations, the reaction is proposed to proceed through an N-H activated cyclometalate, which enables site-selective radical addition at the para position. nih.gov This demonstrates the aniline group's ability to participate in cyclometalation and facilitate redox processes within the catalytic cycle. nih.gov Similarly, in some palladium-catalyzed olefinations, the reaction may proceed via an electrophilic palladation mechanism, where the electron-rich aniline ring is attacked by the metal center. acs.org
Considerations of Radical Pathways
In addition to polar, nucleophilic pathways, radical mechanisms are a significant consideration in the chemistry of both aniline and difluorovinyl systems. Aniline and its metabolites are known to generate oxidative free radicals, which can mediate their toxicity and reactivity. nih.gov This propensity for radical formation can be harnessed in synthetic chemistry.
The generation of α-anilinoalkyl radicals via single-electron transfer (SET) from N-alkyl anilines is a known process in photoredox catalysis. nih.gov However, this can be challenging for monosubstituted anilines due to rapid back-electron transfer (BET). nih.gov Strategies to minimize BET are crucial for enabling the productive use of these radical intermediates in C-H functionalization reactions. nih.gov
The gem-difluoroalkene moiety also reacts readily with radical species. Nucleophilic radicals, like anionic nucleophiles, attack the electrophilic difluorinated carbon with high regioselectivity. nih.gov Radical trap experiments have been used to provide experimental support for mechanisms involving radical intermediates. nih.gov
Specific reaction examples highlight the importance of radical pathways:
In some ruthenium-catalyzed C-H alkylations of aniline derivatives, experimental and DFT studies suggest a mechanism involving a redox-active ruthenium species that enables a site-selective radical addition. nih.gov
Control experiments in the decarboxylative iodination of anthranilic acids have suggested the involvement of a radical pathway. rsc.org
The reaction of 1,1-difluoroethylene groups can proceed through a SET oxidation route, which involves the formation of a radical intermediate as a rate-limiting step. researchgate.net
These findings underscore that a complete mechanistic picture for reactions involving this compound must account for the possibility of radical-mediated transformations, which can compete with or dominate over polar pathways depending on the specific reactants and conditions.
Enantio- and Regioselectivity Determining Steps
Achieving control over enantioselectivity and regioselectivity is a central goal in the synthesis of complex molecules derived from this compound. The final stereochemical and constitutional outcome of a reaction is determined by the kinetics of competing pathways, with the selectivity-determining step being the first irreversible step that commits the substrate to a particular product.
Regioselectivity: The inherent electronic properties of the starting material often dictate regioselectivity. In this compound, the difluorovinyl group is a strong electrophile at the Cα (difluorinated) position, while the aniline ring is nucleophilic at the ortho and para positions. nih.govallen.in
Nucleophilic Attack: Attack by external nucleophiles is highly regioselective at the electron-deficient difluorinated carbon of the vinyl group. nih.gov
Electrophilic Attack: Attack by electrophiles is directed to the electron-rich ortho and para positions of the aniline ring. allen.in
Catalyst Control: Ligands and catalysts can override inherent substrate preferences. In palladium-catalyzed C-H olefination of anilines, the use of a specific S,O-ligand was crucial for achieving high para-selectivity. acs.org Similarly, using ionic liquids as solvents can promote high para-regioselectivity in the halogenation of unprotected anilines. beilstein-journals.org
A notable example of tunable selectivity involves the palladium-catalyzed reaction of indoles with fluorinated diazoalkanes. By changing the N-protecting group on the indole (B1671886), the reaction can be switched between C-H functionalization and cyclopropanation, demonstrating that subtle substrate modifications can completely alter the reaction pathway and product outcome. nih.gov
Enantioselectivity: For reactions that create new chiral centers, controlling the enantioselectivity is critical. This is often achieved using chiral catalysts or reagents.
In the asymmetric hydroamination of gem-difluoroallene with anilines, a chiral catalyst system was used to achieve good enantioselectivities (up to 96% ee). rsc.org
The enantiospecific synthesis of aniline-derived sulfonimidamides from chiral sulfonimidoyl fluorides provides a clear example of a selectivity-determining transition state. wur.nlorganic-chemistry.org Computational and mechanistic studies point to a six-membered chelate transition state involving a calcium Lewis acid. In this SN2-type transition state, the aniline nitrogen attacks the sulfur center, leading to an inversion of configuration with high fidelity. organic-chemistry.org The formation of this organized transition state is the enantio-determining step.
The table below summarizes key findings on selectivity control in related systems.
| Reaction Type | Substrate/Reagent | Key Control Element | Observed Selectivity | Reference |
|---|---|---|---|---|
| C-H Olefination | Anilines | Pd Catalyst with S,O-Ligand | High para-selectivity | acs.org |
| Halogenation | Unprotected Anilines | Ionic Liquid Solvent | High para-selectivity | beilstein-journals.org |
| Asymmetric Hydroamination | gem-Difluoroallene + Anilines | Chiral Catalyst | Good enantioselectivity (up to 96% ee) | rsc.org |
| Sulfonimidamide Synthesis | Chiral Sulfonimidoyl Fluoride + Anilines | Ca(NTf₂)₂ Lewis Acid | >99% ee, Inversion of configuration | wur.nlorganic-chemistry.org |
| C-H Functionalization vs. Cyclopropanation | Indole + Fluorinated Diazoalkane | N-Protecting Group on Indole | Switchable chemoselectivity | nih.gov |
Fluorine Effects on Reaction Manifold and Selectivity
The two fluorine atoms on the vinyl group are not mere spectators; they profoundly influence the reaction pathways and selectivity in the chemistry of this compound. These effects are primarily electronic but also impact the stability of intermediates and transition states.
The primary effect of the gem-difluoro substitution is the powerful inductive electron withdrawal by the fluorine atoms. This effect is twofold:
Activation of the Alkene: It polarizes the C=C bond, making the α-carbon (the one bearing the fluorines) strongly electrophilic and activating it for nucleophilic attack. nih.govnih.gov
A crucial mechanistic feature arising directly from the fluorine atoms is the propensity for β-fluoride elimination . nih.govnih.gov When a nucleophile adds to the difluorinated carbon, the resulting carbanion is α to a carbon bearing two fluorines. This intermediate can readily eliminate a fluoride ion to form a more stable, monofluorinated alkene. nih.gov This elimination pathway is often facile and competes with or dominates other potential reaction pathways. nih.gov
The synthesis of gem-difluoro olefins from trifluoromethyl-substituted precursors exemplifies the strategic use of this effect. A palladium-catalyzed C-H functionalization reaction between indoles and trifluoromethyl-substituted diazoalkanes proceeds through an intermediate that undergoes a crucial β-fluoride elimination step to furnish the final gem-difluoro olefin product. nih.gov This highlights how a trifluoromethyl group can serve as a synthetic precursor to a gem-difluorovinyl group via a controlled elimination event.
Therefore, the presence of fluorine dictates the primary site of reactivity for nucleophiles and introduces a key, often dominant, elimination pathway (β-fluoride elimination) that must be managed to achieve the desired chemical transformation. Synthetic strategies are often classified as either "fluorine-retentive" or those that leverage C-F bond cleavage. nih.gov The choice of reaction conditions, catalysts, and substrate design determines which manifold the reaction will follow. nih.govnih.gov
Synthetic Transformations and Derivatization of 2 2,2 Difluorovinyl Aniline
Intramolecular Cyclization Reactions: Crafting Fluorinated Heterocycles
The strategic placement of the aniline (B41778) and difluorovinyl moieties within the same molecule allows for powerful intramolecular reactions, leading to the formation of valuable heterocyclic structures.
Constructing Fluorinated Heterocycles via Vinylic Fluorine Substitution
A key transformation of 2-(2,2-difluorovinyl)aniline derivatives is their ability to undergo intramolecular cyclization to form 2-fluoroindoles. This process involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient difluorovinyl group, followed by the elimination of a fluoride (B91410) ion. This vinylic fluorine substitution provides a direct and efficient route to these important fluorinated heterocycles.
Similarly, the cyclization of 2-(gem-dibromovinyl)anilines, promoted by cesium carbonate under transition-metal-free conditions, offers a facile route to 2-bromoindoles. rsc.org The reaction is believed to proceed through a phenylethynyl bromide intermediate. rsc.org
| Reactant | Product | Reagents and Conditions | Yield |
| 2-(gem-dibromovinyl)-N-methylsulfonylaniline | 2-Bromo-1-(methylsulfonyl)indole | Cs2CO3, solvent | Excellent |
| 2-(gem-dichlorovinyl)-N-methylsulfonylaniline | 2-Chloro-1-(methylsulfonyl)indole | Cs2CO3, solvent | Good |
This table summarizes the synthesis of 2-haloindoles from 2-(gem-dihalovinyl)aniline derivatives.
Navigating Disfavored 5-endo-trig Ring Closure
According to Baldwin's rules, the 5-endo-trig cyclization pathway is generally disfavored due to poor orbital overlap between the nucleophile and the electrophilic center. rsc.orgwikipedia.org The direct intramolecular cyclization of this compound to form a five-membered ring would fall into this category. However, recent research has demonstrated that these "disfavored" pathways can be accessed under specific conditions or with appropriately designed substrates. scripps.edursc.org
While direct 5-endo-trig cyclization of the parent this compound is challenging, modifications to the substrate or reaction conditions can promote this transformation. libretexts.org For instance, the use of larger atoms like sulfur in the tether connecting the nucleophile and electrophile can alter the bond angles and make the 5-endo-trig closure more feasible. libretexts.org The exploration of these disfavored cyclizations opens up new avenues for synthesizing novel heterocyclic systems that would otherwise be difficult to access.
Intermolecular Coupling and Functionalization: Expanding Molecular Complexity
Beyond intramolecular reactions, this compound and its derivatives are valuable partners in a variety of intermolecular transformations, allowing for the introduction of the difluorovinyl group onto other molecular frameworks.
Installing the 2,2-Difluorovinyl Group onto Aromatic and Heteroaromatic Systems
The 2,2-difluorovinyl group is a valuable pharmacophore, and methods for its introduction into aromatic and heteroaromatic systems are of significant interest. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for this purpose. organic-chemistry.orgnih.gov In this approach, a derivative of this compound, such as a boronic acid or ester, can be coupled with an aryl or heteroaryl halide to form the desired product. nih.gov
Alternatively, 2,2-difluorovinyl tosylates can serve as effective electrophilic partners in Suzuki-Miyaura couplings with arylboronic acids, providing a straightforward method for introducing the gem-difluorovinyl substituent. organic-chemistry.orgnih.gov Copper-catalyzed C-H functionalization has also emerged as a powerful tool for directly introducing the gem-difluoroolefin moiety onto electron-rich aniline derivatives. acs.org
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Product Type |
| Arylboronic Acid | 2,2-Difluorovinyl Tosylate | Pd(0) catalyst | Aryl-CF=CH2 |
| Electron-rich Aniline | Aryl(trifluoromethyl)diazomethane | CuI | Aniline-C(Ar)=CF2 |
| Indole (B1671886) | Phenyl(trifluoromethyl)diazomethane | Pd(II) catalyst, NaBArF, rac-BINAP | Indole-C(Ph)=CF2 |
This table highlights various intermolecular coupling strategies for the synthesis of difluorovinyl-substituted aromatic and heteroaromatic compounds.
Hydrothiolation of Gem-Difluoroalkenes
The gem-difluoroalkene moiety in derivatives of this compound is susceptible to nucleophilic addition. The hydrothiolation of gem-difluorostyrenes, which can be derived from related precursors, provides access to α,α-difluoroalkylthioethers. nih.gov This reaction can be catalyzed by acids or promoted by photocatalysis, offering a regioselective method for functionalizing the difluorovinyl group. nih.govnih.gov The photocatalytic approach is particularly noteworthy for its ability to couple nonactivated substrates and its compatibility with aqueous conditions, suggesting potential applications in late-stage functionalization and biorthogonal chemistry. nih.gov
Formation of Complex Molecular Scaffolds
The diverse reactivity of this compound and its derivatives makes them valuable starting materials for the synthesis of complex molecular scaffolds. For example, palladium-catalyzed cyclization reactions of N-(2-vinyl)aniline derivatives, which can be conceptually related to transformations of this compound, have been used to prepare a variety of important heterocyclic cores, including carbazoles, indoles, dibenzazepines, and acridines. mit.eduresearchgate.net The selectivity of these intramolecular transformations can often be controlled by the choice of ligand. mit.edu
Furthermore, the gem-difluoroenol ethers, synthesized from 2,2-difluorovinyl benzoates, serve as versatile building blocks for further transformations. nih.gov The development of novel synthetic methods utilizing this compound and related compounds continues to expand the toolbox of synthetic chemists for the construction of complex, fluorinated molecules with potential applications in medicinal chemistry and materials science. nih.gov
Synthesis of α,α-Difluoromethyl Carbinols
One important transformation involving structures related to this compound is the synthesis of α,α-difluoromethyl carbinols. These motifs are significant in medicinal chemistry. A sustainable and efficient method for the synthesis of these carbinols involves the Friedel–Crafts reaction of electron-rich arenes, such as anilines, with 2,2-difluorovinyl arylsulfonates. This reaction proceeds in trifluoroethanol and takes advantage of the in-situ generation of difluoroacetaldehyde (B14019234) from the difluorovinyl arylsulfonate.
While a direct reaction with this compound itself is not explicitly detailed, the methodology is applicable to aniline derivatives. For instance, the reaction of N,N-dimethylaniline with 2,2-difluorovinyl tosylate in trifluoroethanol at 90 °C under a nitrogen atmosphere yields the corresponding α,α-difluoromethyl carbinol product in good yield. This suggests a viable pathway for the transformation of appropriately protected or derivatized this compound.
Table 1: Synthesis of an α,α-Difluoromethyl Carbinol from an Aniline Derivative
| Aniline Substrate | Reagent | Solvent | Temperature | Yield |
| N,N-dimethylaniline | 2,2-Difluorovinyl tosylate | Trifluoroethanol | 90 °C | 75% |
Preparation of Difluoroalkene-Containing β-Lactams
The synthesis of β-lactams, a core structure in many antibiotics, can be achieved through the Staudinger ketene-imine [2+2] cycloaddition. This reaction involves the cycloaddition of a ketene (B1206846) with an imine. A plausible synthetic route to difluoroalkene-containing β-lactams could involve the initial conversion of this compound to its corresponding imine. This can be achieved by condensation with an appropriate aldehyde. The resulting imine, bearing the 2-(2,2-difluorovinyl)phenyl group, can then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the desired β-lactam.
The stereochemical outcome of the Staudinger reaction (cis vs. trans) is influenced by the electronic properties of both the ketene and imine substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern favors the trans isomers. nih.gov The specific stereochemical outcome for an imine derived from this compound would depend on the chosen ketene.
Derivatization to Form Other Functionalized Organofluorine Compounds
The multiple functional groups of this compound allow for a variety of derivatizations to produce other valuable organofluorine compounds.
N-Functionalization: The primary amino group can be readily acylated, alkylated, or used as a handle for the construction of nitrogen-containing heterocycles. For example, N-acylation would yield the corresponding amides, which could exhibit different reactivity and biological activity.
Aromatic Ring Functionalization: The aniline moiety directs electrophilic aromatic substitution to the ortho and para positions. This allows for the introduction of various substituents onto the aromatic ring, further diversifying the molecular scaffold.
Cross-Coupling Reactions: The aromatic ring can also be functionalized via transition-metal-catalyzed cross-coupling reactions. For instance, conversion of the aniline to a diazonium salt followed by a Sandmeyer-type reaction, or direct C-H functionalization, could introduce halogens, cyano groups, or other functionalities. These can then serve as handles for Suzuki, Heck, or Sonogashira couplings to build more complex molecular architectures.
Transformations of the Difluorovinyl Group: The gem-difluoroalkene moiety can undergo various addition reactions. For example, under catalyst-free conditions, carboxylic acids can add across the double bond of similar difluoroacrylates to form gem-difluoromethylenated esters. nih.gov This suggests that under appropriate conditions, the difluorovinyl group in this compound could be similarly functionalized.
Chemo-, Regio-, and Stereoselective Transformations
The distinct reactivity of the functional groups in this compound allows for selective transformations, which are crucial for the efficient synthesis of complex molecules.
Chemoselectivity: The presence of a nucleophilic amino group and an electrophilic difluorovinyl group (due to the electron-withdrawing fluorine atoms) allows for chemoselective reactions. For instance, reactions with electrophiles can be directed to the more nucleophilic amino group under appropriate conditions, leaving the double bond intact. Conversely, nucleophilic attack can be directed towards the difluorovinyl group.
Regioselectivity: As mentioned, electrophilic aromatic substitution on the aniline ring is expected to be highly regioselective, favoring the positions ortho and para to the strongly activating amino group. C-H functionalization reactions catalyzed by transition metals can also exhibit high regioselectivity, often directed by the coordinating ability of the amino group. nih.govacs.org
Stereoselectivity: While the double bond in this compound itself is prochiral, reactions that create a new stereocenter at the α- or β-position of the vinyl group can proceed with stereoselectivity. For example, the addition of a chiral nucleophile to the double bond could lead to the formation of a single enantiomer. Furthermore, if the aniline nitrogen is part of a chiral auxiliary, it could direct stereoselective transformations on other parts of the molecule. The development of stereoselective reactions involving gem-difluoroalkenes is an active area of research. rsc.orgacs.orgresearchgate.net
Strategic Utility as a Building Block for Diversified Organic Synthesis
The strategic utility of this compound as a building block stems from its ability to serve as a versatile precursor for a wide range of fluorine-containing molecules, particularly those of interest in medicinal chemistry.
The incorporation of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluorovinyl group is a particularly interesting motif as it can act as a bioisostere for a carbonyl group or a hydrolytically stable phosphate (B84403) mimic.
The three distinct points of functionalization in this compound—the amino group, the aromatic ring, and the difluorovinyl moiety—allow for a modular and divergent approach to synthesis. This means that from this single building block, a large library of diverse compounds can be generated by systematically varying the reactions performed at each of these sites. For example, it can serve as a key starting material for the synthesis of:
Fluorine-Containing Heterocycles: The aniline functionality is a common starting point for the synthesis of various nitrogen-containing heterocycles such as indoles, quinolines, and benzodiazepines. The presence of the difluorovinyl group on these heterocyclic scaffolds would be a valuable feature for drug discovery programs.
Complex Aromatic Compounds: Through sequential functionalization of the amino group and the aromatic ring, complex substituted anilines can be prepared. These can then be incorporated into larger molecules.
Novel Organofluorine Scaffolds: The unique reactivity of the difluorovinyl group allows for the construction of novel fluorinated structures that would be difficult to access through other synthetic routes.
Advanced Spectroscopic and Structural Characterization Techniques for 2 2,2 Difluorovinyl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(2,2-difluorovinyl)aniline and its derivatives. The presence of hydrogen, carbon, and fluorine atoms allows for a multi-faceted analysis using various NMR methods.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation
Multi-nuclear NMR provides a wealth of information about the chemical environment of each type of nucleus within the molecule. nih.govjeolusa.comresearchgate.net
¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring atoms. For instance, in a derivative like o-(1,1-difluorohex-1-en-2-yl)aniline, the aromatic protons typically appear as multiplets in the range of δ 6.70–7.11 ppm, while the aliphatic protons of the hexyl group and the amine protons are observed at higher fields. orgsyn.org Specifically, the amine protons (NH₂) present as a broad singlet around 3.59 ppm. orgsyn.org
¹³C NMR: Carbon-13 NMR is instrumental in identifying the carbon skeleton. The carbon atoms of the difluorovinyl group are particularly characteristic, with the CF₂ carbon appearing at a lower field (e.g., δ 152.8 ppm) and the adjacent carbon at a higher field (e.g., δ 89.0 ppm), both showing splitting due to coupling with the fluorine atoms. orgsyn.org Aromatic carbons and those of alkyl substituents are also readily identified. researchgate.netmdpi.com
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine atoms. In this compound derivatives, the two fluorine atoms of the gem-difluoroalkene group are often non-equivalent, leading to two distinct signals. For example, in one derivative, these appear as doublets at δ -89.2 and -93.2 ppm, with a characteristic geminal coupling constant (J = 43 Hz). orgsyn.org The chemical shifts and coupling patterns in ¹⁹F NMR are sensitive to the electronic environment and molecular conformation. beilstein-journals.orgrsc.org
Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Assignment |
| ¹H | 6.70–7.11 | m | Aromatic protons |
| ¹H | 3.59 | br s | NH₂ |
| ¹³C | 152.8 | dd (J = 287, 288 Hz) | =CF₂ |
| ¹³C | 144.2 | dd (J = 1, 3 Hz) | C-NH₂ |
| ¹³C | 130.4 | dd (J = 2, 3 Hz) | Aromatic CH |
| ¹³C | 128.9 | s | Aromatic CH |
| ¹³C | 119.1 | dd (J = 1, 4 Hz) | Aromatic CH |
| ¹³C | 118.4 | s | Aromatic C |
| ¹³C | 115.6 | s | Aromatic CH |
| ¹³C | 89.0 | dd (J = 17, 22 Hz) | =C-Ar |
| ¹⁹F | -89.2 | d (J = 43 Hz) | F |
| ¹⁹F | -93.2 | d (J = 43 Hz) | F' |
Data adapted from a representative derivative, o-(1,1-difluorohex-1-en-2-yl)aniline. orgsyn.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Atom Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, which is essential for unambiguous structural assignment. princeton.eduyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In the context of this compound derivatives, COSY spectra would confirm the connectivity between adjacent protons in the aromatic ring and within any alkyl side chains. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduresearchgate.net It is invaluable for assigning carbon signals based on the more easily interpretable proton spectrum. For example, the signals for the aromatic protons can be used to definitively assign the corresponding aromatic carbon atoms. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. youtube.comsdsu.edu This technique is crucial for piecing together the molecular structure by connecting fragments. For instance, it can show correlations from the aromatic protons to the carbons of the difluorovinyl group, confirming the attachment of the vinyl group to the aniline (B41778) ring. It can also establish the connectivity across quaternary carbons, which are not observed in HSQC spectra. emerypharma.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. savemyexams.com This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. savemyexams.comnih.gov For derivatives of this compound, HRMS is used to confirm the expected elemental composition, providing strong evidence for the successful synthesis of the target molecule. researchgate.net
Table 2: Example of HRMS Data for a Derivative
| Compound | Technique | Calculated m/z [M+Na]⁺ | Measured m/z [M+Na]⁺ |
| N-((E)-2-fluoro-3-(p-tolyl)allyl)-4-methylaniline | ESI-HRMS | 278.13155 | 278.13071 |
Data from a related fluoroallylic amine derivative. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.czlibretexts.org In the spectrum of this compound and its derivatives, characteristic absorption bands are expected. nih.govwpmucdn.com
Key IR absorptions include:
N-H Stretching: Primary amines (like the parent aniline) show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.comresearchgate.net
C=C Stretching: The stretching vibration of the carbon-carbon double bond of the difluorovinyl group typically appears in the region of 1640-1680 cm⁻¹. vscht.cz
C-F Stretching: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Aromatic C-H and C=C Stretching: Absorptions for the aromatic ring are also present, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1500-1600 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine | N-H Bend | 1580 - 1650 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Aromatic Ring | C=C Stretch | ~1500 - 1600 |
| Fluoroalkane | C-F Stretch | 1000 - 1400 |
| Aromatic Amine | C-N Stretch | 1250 - 1335 |
Data compiled from general IR spectroscopy principles. vscht.czorgchemboulder.com
X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. mdpi.com For derivatives of this compound that are crystalline, this technique can provide unequivocal proof of their structure and absolute stereochemistry. nih.govsciensage.inforesearchgate.net For example, the crystal structures of related 2,2-difluorovinyl benzoate (B1203000) derivatives have been unambiguously established using this method, confirming their molecular geometries. nih.gov This level of detail is paramount for understanding intermolecular interactions in the solid state and for validating the structures proposed by spectroscopic methods. sciensage.info
Computational and Theoretical Studies of 2 2,2 Difluorovinyl Aniline and Its Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for analyzing complex systems involving fluorinated compounds. Calculations are typically performed using specific functionals and basis sets to model the electron density and approximate solutions to the Schrödinger equation.
Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis
| Category | Examples | Description |
|---|---|---|
| Functionals | B3LYP, PBE0, M06-2X | Approximations that describe the exchange-correlation energy of the electrons. The choice of functional is critical for obtaining accurate energetic and geometric data. |
| Basis Sets | 6-31G*, 6-311++G(d,p), def2-TZVP | Sets of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, especially for systems with diffuse electrons or polarization effects. researchgate.net |
DFT calculations are instrumental in mapping the potential energy surface of a reaction involving 2-(2,2-Difluorovinyl)aniline. This involves optimizing the geometries of all relevant species, including reactants, products, and any transient species like intermediates and transition states. By calculating the energies of these structures, chemists can determine the thermodynamic and kinetic feasibility of a proposed reaction pathway.
For instance, in the cyclization of this compound derivatives to form fluorinated indoles, DFT can be used to model the key transition state. The calculations would provide its precise geometry, including critical bond lengths and angles, as well as its energy barrier (activation energy). This information reveals the rate-determining step of the reaction and highlights structural features that stabilize or destabilize the transition state, offering a path to optimize reaction conditions.
Beyond single-point energy calculations, DFT is used to trace the entire reaction coordinate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that an optimized transition state correctly connects the reactant and product states. This allows for the unambiguous elucidation of reaction mechanisms. researchgate.net
For this compound, theoretical studies can differentiate between competing pathways. For example, in a metal-catalyzed cross-coupling reaction, DFT could be employed to investigate the energetics of oxidative addition, transmetalation, and reductive elimination steps. This analysis can explain observed regioselectivity or stereoselectivity and predict how modifying the ligand on the metal catalyst might alter the reaction's outcome.
Molecular Orbital Analysis and Electronic Structure Investigations
The electronic properties of this compound are governed by the interplay between the electron-donating aniline (B41778) moiety and the electron-withdrawing difluorovinyl group. Molecular orbital (MO) analysis provides a detailed picture of this electronic landscape.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com
In this compound, the electron-donating amino group raises the energy of the HOMO, primarily located on the aniline ring. Conversely, the strongly electron-withdrawing difluorovinyl group significantly lowers the energy of the LUMO, which is likely to have significant orbital contribution from the vinyl carbons. This push-pull electronic structure results in a reduced HOMO-LUMO gap compared to aniline, suggesting enhanced reactivity in certain contexts. Natural Bond Orbital (NBO) analysis can further quantify this charge distribution and delocalization within the molecule. researchgate.net
Table 2: Conceptual Electronic Properties Influenced by Substitution
| Compound | Key Substituent(s) | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap |
|---|---|---|---|---|
| Aniline | -NH₂ | High | High | Large |
| 2-Vinylaniline | -NH₂, -CH=CH₂ | High | Moderate | Medium |
| This compound | -NH₂, -CH=CF₂ | High | Low | Small |
Understanding Fluorine Effects on Reactivity, Acidity, and Selectivity
The two fluorine atoms on the vinyl group exert profound effects that are central to the molecule's chemistry.
Reactivity: The gem-difluoro group is a strong electron-withdrawing substituent. This makes the double bond electron-deficient and susceptible to nucleophilic attack. However, the fluorine atoms also have a significant impact on the stability of adjacent charges. In a potential SN2 reaction, the presence of multiple fluorine atoms can destabilize the partially positive carbon in the transition state, thereby reducing reactivity compared to a monofluorinated analogue. nih.gov
Acidity: The electron-withdrawing nature of the difluorovinyl group increases the acidity of the N-H protons of the aniline moiety compared to unsubstituted aniline. This is due to the stabilization of the resulting anilide anion through inductive effects. The pKa value of the conjugate acid is expected to be lower, a factor that can be precisely predicted using DFT calculations in conjunction with a solvent model. nih.gov
Selectivity: The electronic and steric properties of the difluorovinyl group can direct the selectivity of reactions. For example, in electrophilic aromatic substitution reactions, the group acts as a deactivator and a meta-director. However, the ortho-amino group is a powerful activating ortho-, para-director, and its influence will dominate, directing incoming electrophiles to the positions ortho and para to the amino group. The steric bulk of the adjacent difluorovinyl substituent may favor substitution at the para position.
Predictive Modeling for Rational Catalyst and Substrate Design
The insights gained from DFT and other computational studies form the basis for predictive modeling. nih.gov By building a computational model of a reaction involving this compound, researchers can systematically vary parameters in silico before committing to extensive laboratory work.
This approach is central to rational catalyst design. psu.edu For a given transformation, computational screening can be used to predict the performance of various potential catalysts. For example, by calculating the activation barriers for a key reaction step with different metal catalysts (e.g., Pd, Ni, Cu) or with different phosphine (B1218219) ligands, a model can identify the most promising candidates for achieving high yield and selectivity. nih.gov Similarly, the model can predict how modifications to the substrate—such as adding or changing other substituents on the aniline ring—will impact the reaction outcome, thus guiding rational substrate design for developing more efficient and novel chemical transformations.
Future Directions and Emerging Research Avenues for 2 2,2 Difluorovinyl Aniline
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2-(2,2-difluorovinyl)aniline and its derivatives will likely focus on methodologies that are not only efficient but also environmentally benign. Key areas of development include:
Photocatalytic Methods: Visible-light-induced photocatalysis is emerging as a powerful tool for organic synthesis. rsc.org Future research will likely explore photocatalytic approaches for the difluoroalkylation of anilines, potentially using organic photosensitizers to drive the reaction under mild conditions. nih.gov These methods could offer an alternative to traditional transition-metal-catalyzed reactions. nih.gov The formation of an electron donor-acceptor (EDA) complex between anilines and a suitable fluoroalkylating agent, activated by visible light, presents a promising avenue for the synthesis of difluoroalkylated anilines without the need for an external photocatalyst. nih.gov
Direct C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Research is anticipated to focus on the development of catalytic systems, such as those using copper nih.govacs.org or ruthenium, researchgate.net for the direct introduction of the difluorovinyl group onto the aniline (B41778) ring. This approach would streamline the synthesis by avoiding the need for pre-functionalized starting materials.
Enzymatic and Biocatalytic Approaches: The use of enzymes in the synthesis of fluorinated compounds is a growing field, offering high selectivity under mild conditions. nih.gov Future investigations may explore the potential of engineered enzymes or whole-cell systems for the stereoselective synthesis of this compound precursors or for the direct enzymatic difluorovinylation of anilines. High-throughput screening methods will be instrumental in identifying and optimizing suitable biocatalysts for these transformations. nih.gov
Sustainable Reagents and Solvents: A shift towards more sustainable chemical practices will drive the exploration of greener reagents and solvents for the synthesis of this compound. This includes the use of less toxic fluorine sources and the replacement of hazardous organic solvents with more environmentally friendly alternatives.
A comparison of potential future synthetic strategies is outlined in the table below.
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Catalyst stability, substrate scope limitations. |
| C-H Functionalization | High atom economy, reduced number of synthetic steps. | Regioselectivity control, catalyst cost and toxicity. |
| Biocatalysis | High stereo- and regioselectivity, environmentally benign conditions. | Enzyme stability and availability, substrate scope. |
| Sustainable Reagents | Reduced environmental impact and toxicity. | Reagent cost and reactivity. |
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
The unique combination of a nucleophilic amino group and an electrophilic difluorovinyl moiety in this compound suggests a rich and largely unexplored reactive landscape.
Cycloaddition Reactions: The electron-deficient nature of the difluorovinyl group makes it a potential candidate for various cycloaddition reactions. nih.gov Future research could investigate [3+2] cycloadditions with nitrile oxides or azides to construct novel heterocyclic systems. nih.govpvamu.edu Additionally, [2+2] cycloaddition reactions, potentially under photochemical conditions, could lead to the formation of functionalized cyclobutane (B1203170) derivatives. nih.gov
Cross-Coupling Reactions: The vinyl fluoride (B91410) moiety can participate in cross-coupling reactions, although it is generally less reactive than other vinyl halides. Research into developing more active catalyst systems, perhaps utilizing palladium or nickel, could enable efficient Suzuki, Stille, or Sonogashira couplings at the vinyl position. beilstein-journals.orgsoton.ac.uk This would allow for the introduction of a wide range of substituents and the synthesis of complex molecular architectures.
Transformations of the Aniline Moiety: The aniline portion of the molecule offers numerous possibilities for further functionalization. Diazotization followed by Sandmeyer-type reactions could be used to introduce a variety of functional groups at the ortho position. Furthermore, the amino group can direct C-H functionalization to other positions on the aromatic ring. researchgate.net
Intramolecular Reactions: The proximity of the amino and difluorovinyl groups could be exploited in intramolecular reactions to construct novel heterocyclic scaffolds. For instance, intramolecular cyclization could lead to the formation of fluorinated quinolines or other nitrogen-containing heterocycles.
Integration with Flow Chemistry and Automated Synthesis Techniques
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis and optimization are performed.
Continuous Flow Synthesis: Flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under high pressure and temperature. researchgate.net Future efforts will likely focus on developing continuous flow processes for the key synthetic steps, potentially integrating in-line purification and analysis. thieme-connect.dersc.org This could lead to more efficient and scalable production of the target compound.
Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters, such as catalysts, ligands, solvents, and temperatures, to identify the optimal conditions for the synthesis of this compound. sigmaaldrich.com This high-throughput experimentation approach can significantly accelerate the development of new and improved synthetic methods.
On-demand Synthesis of Analogs: The integration of flow chemistry with automated systems could enable the on-demand synthesis of a library of this compound derivatives with diverse substitution patterns. This would be particularly valuable for medicinal chemistry applications where rapid access to a range of analogs is required for structure-activity relationship studies.
The potential benefits of integrating these technologies are summarized below.
| Technology | Application to this compound Synthesis |
|---|---|
| Flow Chemistry | Safer handling of hazardous reagents, precise control over reaction conditions, facile scalability. |
| Automated Synthesis | Rapid optimization of reaction conditions, high-throughput screening of catalysts and reagents. |
| Integrated Systems | On-demand synthesis of analog libraries, streamlined process from synthesis to purification. |
Advanced Catalyst Design for Enhanced Selectivity, Efficiency, and Atom Economy
The development of highly efficient and selective catalysts is crucial for the advancement of synthetic methodologies for this compound.
Ligand Design for Cross-Coupling: For cross-coupling reactions involving the difluorovinyl group, the design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will be critical to enhance the reactivity and selectivity of the metal catalyst. High-throughput screening of ligand libraries can be employed to rapidly identify optimal ligands for specific transformations. sigmaaldrich.com
Catalysts for C-H Functionalization: The development of more active and regioselective catalysts for the direct C-H difluorovinylation of anilines is a key area of future research. This may involve the exploration of different transition metals and the design of directing groups that can be easily installed and removed. researchgate.net
Biocatalyst Engineering: Advances in protein engineering and directed evolution will enable the development of custom-designed enzymes with enhanced activity, stability, and substrate specificity for the synthesis of this compound and its derivatives.
Broader Applications as a Fluorinated Synthon in Complex Molecule Synthesis and Materials Science
The unique properties of this compound make it an attractive building block for the synthesis of a wide range of functional molecules and materials.
Medicinal Chemistry: The difluorovinyl group can act as a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. ontosight.ai this compound could be used as a key intermediate in the synthesis of novel drug candidates, particularly in areas such as oncology and virology, where fluorinated compounds have shown significant promise. nih.gov
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. ontosight.ai The unique properties of this compound could be exploited to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
Polymer Chemistry: The vinyl group of this compound makes it a potential monomer for the synthesis of novel fluorinated polymers. These polymers could exhibit interesting properties, such as high thermal stability, chemical resistance, and unique optical and electronic properties, making them suitable for applications in areas like organic electronics and advanced coatings. mdpi.com
Materials Science: The incorporation of the this compound moiety into organic materials could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The fluorine atoms can influence the electronic energy levels and intermolecular packing of the materials, which are key parameters for device performance. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
